molecular formula C15H17BClNO4 B2388777 methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate CAS No. 1467060-68-9

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate

Cat. No. B2388777
M. Wt: 321.56
InChI Key: PTICAZXUYAIOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate and similar compounds have been synthesized and evaluated for their antimicrobial activity. For example, a study by Babu et al. (2008) synthesized several 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, demonstrating moderate antimicrobial activity in the assay. This highlights the potential of these compounds in antimicrobial applications (Babu, Prasad, Reddy, & Raju, 2008).

Synthesis for Antibody Production

Compounds similar to methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate have been synthesized for the production of antibodies against organophosphate pesticides. Hoeve et al. (1997) synthesized heterobifunctional reagents for preparing organophosphate haptens, which were used as antigens to prepare polyclonal sera against pesticides, showing the applicability in bioanalytical chemistry (Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).

Intermediate in Pharmaceutical Synthesis

These compounds can serve as key intermediates in the synthesis of pharmaceuticals. For instance, Mayes et al. (2010) described the synthetic preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, demonstrating its role in the synthesis of antiviral drugs (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).

Antiviral Activity

There is research into the antiviral properties of derivatives of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate. A study by Ivashchenko et al. (2014) synthesized new compounds including derivatives of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and tested their antiviral activity against various viruses, although they found limited activity in this case (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).

properties

IUPAC Name

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO4/c1-15(2)7-21-16(22-8-15)11-4-9-10(14(19)20-3)6-18-13(9)5-12(11)17/h4-6,18H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTICAZXUYAIOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2Cl)NC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate

Citations

For This Compound
1
Citations
DJ Edmonds, DW Kung, AS Kalgutkar… - Journal of Medicinal …, 2018 - ACS Publications
Optimization of the pharmacokinetic (PK) properties of a series of activators of adenosine monophosphate-activated protein kinase (AMPK) is described. Derivatives of the previously …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.